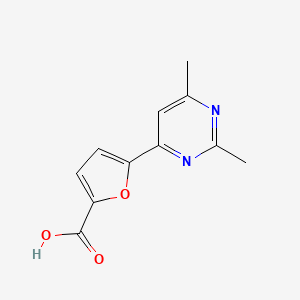
1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with an isopropyl group and a pyridine ring, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and pyridine intermediates, followed by their coupling under specific conditions. Common reagents include alkyl halides, amines, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, often using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified piperazine or pyridine derivatives
Applications De Recherche Scientifique
1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparaison Avec Des Composés Similaires
1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine can be compared with other similar compounds, such as:
3-(4-Isopropylpiperazin-1-yl)propan-1-amine: This compound lacks the pyridine ring, making it less versatile in certain applications.
4-Isopropyl-1-piperazinepropanamine trihydrochloride: This derivative has different solubility and stability properties, affecting its use in various contexts
Propriétés
Formule moléculaire |
C16H28N4 |
|---|---|
Poids moléculaire |
276.42 g/mol |
Nom IUPAC |
1-[5-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C16H28N4/c1-5-15(17)14-10-13(4)16(18-11-14)20-8-6-19(7-9-20)12(2)3/h10-12,15H,5-9,17H2,1-4H3 |
Clé InChI |
LGJAGRIHMIOCND-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CN=C(C(=C1)C)N2CCN(CC2)C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Cyclopropylmethyl)-3-hydroxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11793336.png)
![1,2,3,3-Tetramethyl-3H-benzo[e]indol-3-ium4-methylbenzenesulfonate](/img/structure/B11793342.png)
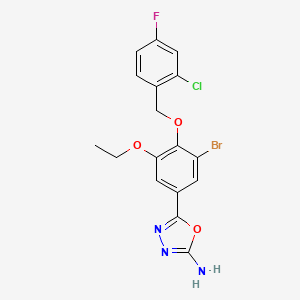
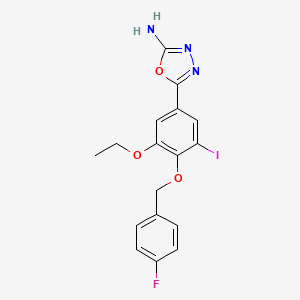

![5-Chloro-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11793374.png)
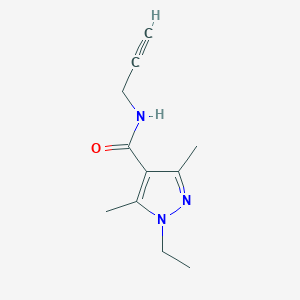


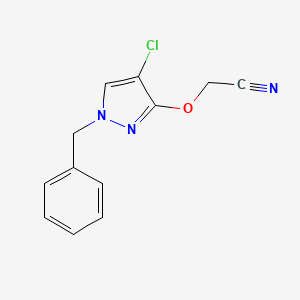
![3-(3-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11793405.png)
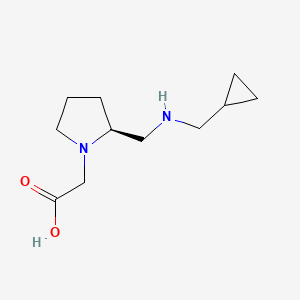
![2-(Oxo-8-(pyridin-2-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11793417.png)
